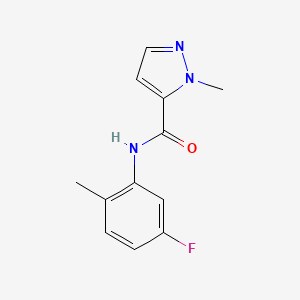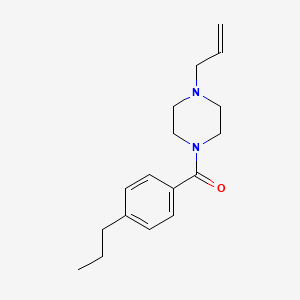![molecular formula C14H22N2O4S B5330042 N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, also known as DMXAA, is a small molecule compound that has been studied for its potential anti-tumor properties. It was first discovered in the 1980s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been studied for its potential anti-tumor properties and has shown promise in preclinical studies. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to enhance the immune response to tumors, making it a potential immunotherapeutic agent.
Wirkmechanismus
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide is thought to exert its anti-tumor effects through its ability to activate the immune system. Specifically, it has been shown to activate the production of interferon-alpha and other cytokines, which in turn stimulate the immune system to attack cancer cells. N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells and the inhibition of angiogenesis. It has also been shown to increase the production of nitric oxide, which can have vasodilatory effects and may contribute to its anti-tumor properties. Additionally, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. Additionally, its ability to enhance the immune response to tumors makes it a potential immunotherapeutic agent. However, there are also limitations to its use in lab experiments. For example, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. One area of interest is its potential use in combination with other anti-tumor agents, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand its mechanism of action and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide in humans.
Synthesemethoden
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide can be synthesized through a multi-step process that involves the reaction of 4-amino-3-nitrophenol with 2,3-epoxybutane, followed by the reaction of the resulting compound with dimethylamine and methylsulfonyl chloride. The final product is then purified through a process of recrystallization. While this method has been successfully used to produce N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, there are also alternative synthesis methods that have been explored.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-6-13(14(17)15(2)3)20-12-9-7-11(8-10-12)16(4)21(5,18)19/h7-10,13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWJPAIZMGBWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)OC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)
![3,6-dimethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B5330002.png)


![1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)
![2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)
![4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5330059.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)